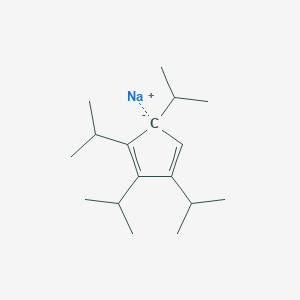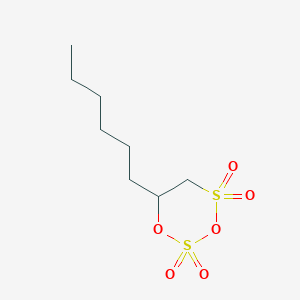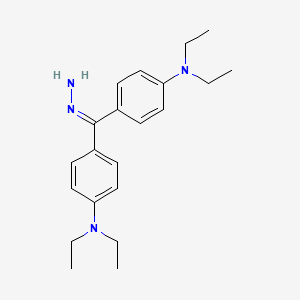
(Cyclopropylmethyl)(diphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Cyclopropylmethyl)(diphenyl)phosphanium bromide is an organophosphorus compound that features a cyclopropylmethyl group and two phenyl groups attached to a phosphorus atom, with bromide as the counterion. This compound is of interest due to its unique structural properties and its applications in various chemical reactions, particularly in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide typically involves the reaction of cyclopropylmethyl bromide with diphenylphosphine. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide ion is displaced by the diphenylphosphine:
Cyclopropylmethyl bromide+Diphenylphosphine→(Cyclopropylmethyl)(diphenyl)phosphanium bromide
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(Cyclopropylmethyl)(diphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
(Cyclopropylmethyl)(diphenyl)phosphanium bromide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (Cyclopropylmethyl)(diphenyl)phosphanium bromide in chemical reactions involves the formation of a phosphorus ylide. The ylide can react with carbonyl compounds to form alkenes via the Wittig reaction. The phosphorus atom in the ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a betaine intermediate, which then undergoes cyclization to form the final alkene product .
類似化合物との比較
Similar Compounds
Triphenylphosphine: A commonly used phosphine in organic synthesis.
Methyltriphenylphosphonium bromide: Another phosphonium salt used in the Wittig reaction.
Cyclopropylmethyl bromide: A precursor in the synthesis of (Cyclopropylmethyl)(diphenyl)phosphanium bromide.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in specific synthetic applications where traditional phosphines may not be suitable.
特性
| 112160-56-2 | |
分子式 |
C16H18BrP |
分子量 |
321.19 g/mol |
IUPAC名 |
cyclopropylmethyl(diphenyl)phosphanium;bromide |
InChI |
InChI=1S/C16H17P.BrH/c1-3-7-15(8-4-1)17(13-14-11-12-14)16-9-5-2-6-10-16;/h1-10,14H,11-13H2;1H |
InChIキー |
FKCJMNBNJXXYPE-UHFFFAOYSA-N |
正規SMILES |
C1CC1C[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)
![1-(2,2-Dimethyl-1,4,8-triazaspiro[4.5]decan-8-yl)ethan-1-one](/img/structure/B14301625.png)

![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
